2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal

Description

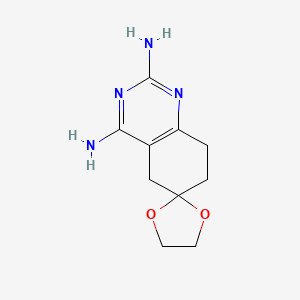

2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal (C₁₀H₁₄N₄O₂, molecular weight: 222.24 g/mol) is a bicyclic heterocyclic compound featuring a quinazolinone core modified with an ethylene ketal group at the 6-position and amino substituents at the 2- and 4-positions . This compound is structurally related to peptidomimetic building blocks, as evidenced by its synthesis from cyclohexane-1,4-dione monoethylene ketal intermediates . Notably, it has been listed as a discontinued commercial product by suppliers such as CymitQuimica, suggesting challenges in large-scale production or stability . Its ethylene ketal moiety serves as a protective group for ketones, enabling selective functionalization in synthetic pathways .

Properties

Molecular Formula |

C10H14N4O2 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2',4'-diamine |

InChI |

InChI=1S/C10H14N4O2/c11-8-6-5-10(15-3-4-16-10)2-1-7(6)13-9(12)14-8/h1-5H2,(H4,11,12,13,14) |

InChI Key |

KDJVIFFSYVCNJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CC3=C1N=C(N=C3N)N)OCCO2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with either:

Cyclohexane-1,4-dione monoethylene ketal , a protected diketone used to introduce the ethylene ketal moiety on the quinazolinone ring system.

Substituted benzonitriles or amino-benzonitriles , which undergo nitration, reduction, and cyclization steps to build the quinazoline core.

General Synthetic Strategy

The preparation involves the following key steps:

Formation of the quinazolinone ring system by cyclization reactions of suitable precursors such as amino-ketones or amino-nitriles.

Introduction of amino groups at positions 2 and 4 of the quinazoline ring, often achieved via nitration followed by catalytic hydrogenation or reduction.

Protection of the ketone functionality as an ethylene ketal to yield the 7,8-dihydro-6(5H)quinazolinone ethylene ketal structure.

Detailed Synthetic Route from Cyclohexane-1,4-dione Monoethylene Ketal

According to Marinko et al. (2000), the synthesis of This compound proceeds as follows:

Step 1: Preparation of N-(4-oxocyclohexyl)acetamide (5)

Starting from cyclohexane-1,4-dione monoethylene ketal (11), the ketal-protected diketone is converted into an acetamide derivative.

Step 2: Cyclization to form quinazolinone derivatives

The acetamide (5) undergoes cyclization with appropriate reagents (e.g., chloroformamidine hydrochloride) to form N-(2-amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (9) and subsequently N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (6).

Step 3: Isolation and purification

The products are isolated by filtration, recrystallization, and chromatographic techniques. The ethylene ketal group remains intact throughout these steps, protecting the ketone functionality.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Notes

The use of cyclohexane-1,4-dione monoethylene ketal as a starting material is advantageous for introducing the ethylene ketal protecting group early in the synthesis, which stabilizes the ketone functionality during subsequent amination and cyclization steps.

The nitration and reduction sequence allows selective introduction of amino groups at desired positions on the quinazoline ring, which is critical for obtaining the 2,4-diamino substitution pattern.

Catalytic hydrogenation with palladium on carbon is preferred for nitro reduction due to its mild conditions and high selectivity, minimizing side reactions and preserving sensitive functional groups such as ketals.

The final purification often involves recrystallization and chromatographic techniques to ensure high purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy consistent with the proposed structures.

Reaction monitoring by thin-layer chromatography (TLC) and NMR is essential to optimize yields and confirm intermediate structures.

Chemical Reactions Analysis

Quinazolinone Core Formation

-

Starting Material : Cyclohexane-1,4-dione monoethylene ketal (11) is a common precursor .

-

Reaction Mechanism :

Ethylene Ketal Formation

-

Protection Strategy : The ethylene ketal group is introduced to stabilize the quinazolinone ring system and enhance solubility.

-

Reagents : Cyclohexane-1,4-dione monoethylene ketal derivatives react with amino groups under controlled conditions .

Key Reaction Conditions and Reagents

Nucleophilic Attack

-

Electrophilic Centers : The quinazolinone ring’s carbonyl group acts as an electrophilic site, enabling reactions with nucleophiles (e.g., amines).

-

Example : Reaction with chloroformamidine hydrochloride forms the diaminoquinazoline core .

Protection/Deprotection

-

Ethylene Ketal Stability : The ethylene ketal group protects the carbonyl from unwanted reactions during subsequent steps.

-

Deprotection : Acidic conditions (e.g., acetic acid) can cleave the ketal group if required .

Characterization Methods

Biological and Chemical Significance

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 2,4-diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal, have been studied for their anticancer properties. Various synthesized compounds have demonstrated significant cytotoxic effects against human cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 (Breast) | 2.49 | EGFR Inhibition |

| 2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile | A549 (Lung) | 0.096 | Dual EGFR/HER2 Inhibition |

These compounds have shown promising results as selective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer progression and metastasis .

Antimicrobial and Antiparasitic Properties

Research indicates that quinazoline derivatives exhibit antimicrobial activity against various pathogens and have potential as antileishmanial agents. A study highlighted a new class of quinazolinone hybrids that demonstrated potent activity against Leishmania parasites, showcasing their potential in treating parasitic infections .

Anti-inflammatory Effects

Compounds derived from the quinazoline scaffold have been evaluated for anti-inflammatory activity. For instance, certain derivatives exhibited comparable effects to indomethacin, a standard anti-inflammatory drug, indicating their potential use in managing inflammatory conditions .

Insecticidal Properties

The compound has been explored for its insecticidal properties. A patent describes formulations containing 2,4-diaminoquinazolines that effectively control insect populations when used in agricultural settings, suggesting its utility as an environmentally friendly pest control agent .

Anticonvulsant Activity

Some studies have reported that quinazoline derivatives possess anticonvulsant properties, making them candidates for further development as treatments for epilepsy and other seizure disorders .

Case Study 1: Anticancer Activity Assessment

A study synthesized various quinazoline derivatives and assessed their anticancer activity against multiple cell lines. The results indicated that specific modifications to the quinazoline structure significantly enhanced their potency against breast and lung cancers.

Case Study 2: Insecticidal Efficacy

Field trials demonstrated that formulations containing 2,4-diaminoquinazolines significantly reduced pest populations in crops compared to untreated controls, showcasing the compound's effectiveness as an insecticide.

Mechanism of Action

The mechanism of action of 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The pathways involved can include the inhibition of kinases or other signaling molecules that are crucial for cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Amino vs. Hydroxy/Mercapto Groups: The 2,4-diamino substitution in the target compound enhances hydrogen-bonding capacity, making it suitable for interactions in enzyme inhibition studies. In contrast, hydroxy or mercapto derivatives (e.g., C₁₀H₁₂N₂O₃) are more reactive in nucleophilic reactions .

- Trifluoromethyl Derivatives : The introduction of a trifluoromethyl group (e.g., C₁₁H₁₃F₃N₄O₂) increases metabolic stability and membrane permeability, critical for pharmacokinetic optimization .

Biological Activity

2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of and a molecular weight of 222.25 g/mol, this compound contains a quinazolinone core that is known for its diverse pharmacological properties. The presence of two amino groups at positions 2 and 4 enhances its reactivity and biological potential .

Chemical Structure and Properties

The compound features a bicyclic structure that combines both a benzene ring and a pyrimidine-like ring, which contributes to its biological activity. The functional groups present in the compound allow for various chemical reactions typical of amino compounds, making it amenable to modifications for specific applications in drug design.

Biological Activity Overview

Research indicates that derivatives of quinazolinone compounds, including this compound, exhibit notable biological activities such as:

- Antimicrobial Activity : Studies have shown that quinazolinone derivatives can possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : Some derivatives have been evaluated for their potential in inhibiting cancer cell proliferation.

- Antiviral Effects : Certain compounds within this class have demonstrated efficacy against viral infections.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes .

Antimicrobial Activity

A study investigated the antimicrobial effects of various quinazolinone derivatives against Mycobacterium tuberculosis and other mycobacterial strains. The results indicated that certain structural modifications could enhance the antimicrobial potency of these compounds. For instance, derivatives with halogen substitutions exhibited improved activity compared to standard treatments like isoniazid .

Anticancer Research

In vitro studies have assessed the anticancer potential of this compound on various cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions. These studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Diaminoquinazoline | Similar quinazoline core but lacks ketal functionality | Known for its anti-inflammatory properties |

| 2-Amino-4-methylquinazoline | Contains a methyl group at position 4 | Exhibits different pharmacological profiles |

| 6-(Substituted Phenyl)-2,4-diaminopyrimidine | Similar amino substitutions but with a pyrimidine core | Often studied for its antiviral activity |

This comparison highlights how slight modifications in structure can lead to different biological activities and applications.

Q & A

Q. What are the standard synthetic routes for 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal?

The compound is typically synthesized via acid-catalyzed ketalization. A common method involves reacting the parent quinazolinone ketone with ethylene glycol in the presence of catalysts like p-toluenesulfonic acid or solid acids (e.g., SO₄²⁻/ZrO₂-TiO₂). Optimal conditions include a 2:1 molar ratio of ethylene glycol to ketone, reflux temperatures, and catalyst loading of 0.5–1.5 wt%. Yields up to 87% have been reported under these conditions .

Q. Which analytical techniques are most effective for characterizing the ethylene ketal moiety?

- ¹H NMR : Look for singlet peaks at δ ~1.04 ppm (angular methyl groups) and δ ~6.16 ppm (ketal protons) .

- ¹³C NMR : The ketal carbon typically appears at δ ~90–100 ppm, distinct from the original carbonyl signal .

- IR Spectroscopy : Absence of the carbonyl stretch (~1700 cm⁻¹) confirms successful ketalization .

Q. What catalysts are commonly used for ketal formation in similar quinazolinone derivatives?

Solid acid catalysts (e.g., Keggin-type tungstogermanic acids, SO₄²⁻/ZrO₂-TiO₂) and Brønsted acids (e.g., p-toluenesulfonic acid) are preferred. These minimize side reactions and improve recyclability compared to homogeneous acids .

Advanced Questions

Q. How can researchers resolve contradictory reports on reaction yields or byproducts?

Contradictions often arise from isomerization during ketal formation. Use gas-liquid partition chromatography (glpc) to analyze isomer ratios (e.g., cis vs. trans isomers) . For example, glpc with SF96 columns can separate isomers with retention time differences of ~7–10 minutes . Kinetic studies (e.g., varying temperature or catalyst concentration) can also identify optimal conditions to suppress byproducts .

Q. What mechanistic insights exist for the acid-catalyzed ketalization of this compound?

The mechanism involves:

- Protonation of the carbonyl oxygen.

- Nucleophilic attack by ethylene glycol to form a hemiketal intermediate.

- Dehydration to generate the ketal. Competing pathways (e.g., retro-aldol reactions) may occur in polyfunctional systems. Isotopic labeling (e.g., deuterated solvents) and in situ IR can track intermediate formation .

Q. How can the stability of the ethylene ketal group be evaluated under different conditions?

- Photolysis : Expose the compound to UV light (λ = 254 nm) and monitor degradation products (e.g., CO₂, ethylene) via FTIR or GC-MS .

- Acidic Hydrolysis : Reflux in aqueous HCl/THF (1:1) and quantify regenerated ketone via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?

- Catalyst Screening : Test solid acids (e.g., mesoporous Cr₂O₃ frameworks) for improved turnover numbers .

- Solvent Engineering : Replace toluene with ethylene glycol itself to act as both solvent and reactant, reducing waste .

- Process Monitoring : Implement real-time glpc or NMR to adjust reaction parameters dynamically .

Methodological Considerations

- Synthetic Optimization : For scale-up, prioritize catalysts with high recyclability (e.g., kaolinite-supported SO₄²⁻/ZrO₂-TiO₂, reusable for ≥5 cycles without yield loss) .

- Byproduct Management : Employ fractional distillation or silica gel chromatography to isolate isomers or enone contaminants .

- Data Reproducibility : Report detailed reaction parameters (e.g., acid strength, water content) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.